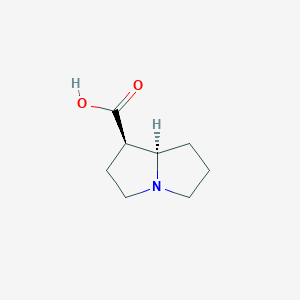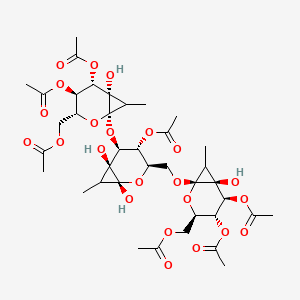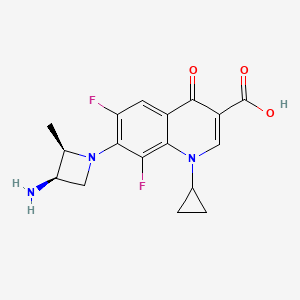
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, substituted with a bromoethoxy group, a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage. The general reaction scheme is as follows:
[ \text{4-Methyl-2-nitrophenol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2-Bromoethoxy)-4-methyl-2-aminobenzene.
Oxidation: Formation of 1-(2-Bromoethoxy)-4-carboxy-2-nitrobenzene.
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The bromoethoxy group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. These transformations can affect the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethoxy)-2-methyl-4-nitrobenzene: Similar structure but with different substitution pattern.
1-(2-Chloroethoxy)-4-methyl-2-nitrobenzene: Chlorine instead of bromine.
1-(2-Bromoethoxy)-4-methyl-3-nitrobenzene: Different position of the nitro group.
Uniqueness
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromo and nitro groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
1-(2-bromoethoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO3/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
QVSNACFHZRPEFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

